molecular formula C7H13NO4S B098099 3-(1-nitropropyl)thiolane 1,1-dioxide CAS No. 17153-27-4

3-(1-nitropropyl)thiolane 1,1-dioxide

Cat. No.: B098099
CAS No.: 17153-27-4
M. Wt: 207.25 g/mol
InChI Key: AUNLMUKUEBYECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-nitropropyl)thiolane 1,1-dioxide is an organic compound with the molecular formula C7H13NO4S It is a derivative of tetrahydrothiophene, where the sulfur atom is oxidized to a sulfone and a nitropropyl group is attached to the third carbon of the tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-nitropropyl)thiolane 1,1-dioxide typically involves the nitration of tetrahydrothiophene followed by oxidation. One common method is to first react tetrahydrothiophene with a nitrating agent such as nitric acid to introduce the nitro group. The resulting nitro compound is then oxidized using an oxidizing agent like hydrogen peroxide or a peracid to form the sulfone group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-nitropropyl)thiolane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, although the sulfone group is relatively stable.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Reduction: 3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide.

    Substitution: Various substituted tetrahydrothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-nitropropyl)thiolane 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-nitropropyl)thiolane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfone group enhances the compound’s stability and reactivity, making it a versatile intermediate in chemical reactions.

Comparison with Similar Compounds

3-(1-nitropropyl)thiolane 1,1-dioxide can be compared with other similar compounds, such as:

    Tetrahydrothiophene 1,1-dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-(1-Nitropropyl)thiophene: Lacks the sulfone group, resulting in different chemical properties and reactivity.

    3-(1-Aminopropyl)tetrahydrothiophene 1,1-dioxide: The nitro group is reduced to an amine, altering its biological activity and chemical reactivity.

The uniqueness of this compound lies in its combination of a nitro group and a sulfone group, which imparts distinct chemical and biological properties.

Properties

CAS No.

17153-27-4

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

3-(1-nitropropyl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H13NO4S/c1-2-7(8(9)10)6-3-4-13(11,12)5-6/h6-7H,2-5H2,1H3

InChI Key

AUNLMUKUEBYECH-UHFFFAOYSA-N

SMILES

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-]

Canonical SMILES

CCC(C1CCS(=O)(=O)C1)[N+](=O)[O-]

Synonyms

3-(1-Nitropropyl)tetrahydrothiophene 1,1-dioxide

Origin of Product

United States

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